

# In-Depth Technical Guide: Calcium Channel Modulator-1 (CAS 136941-70-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Calcium channel-modulator-1 |           |
| Cat. No.:            | B1663191                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Calcium Channel Modulator-1 (CAS 136941-70-3). This compound, a dihydropyridine derivative, has been identified as an orally active calcium channel modulator with demonstrated effects on vascular smooth muscle contraction and blood pressure in preclinical models. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. Due to the limited availability of recent research, this guide primarily draws from the foundational data associated with its initial characterization.

## **Chemical and Physical Properties**

Calcium Channel Modulator-1 is a complex organic molecule belonging to the dihydropyridine class of calcium channel blockers.[1] Its systematic name is 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, methyl 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester, S,S-dioxide.[1]

Table 1: Physicochemical Properties of Calcium Channel Modulator-1



| Property          | Value                                                                    | Reference      |
|-------------------|--------------------------------------------------------------------------|----------------|
| CAS Number        | 136941-70-3                                                              | [1][2][3]      |
| Molecular Formula | C26H24Cl2N2O7S                                                           | [1]            |
| Molecular Weight  | 579.4 g/mol                                                              | [2]            |
| Appearance        | White to off-white solid                                                 | MedchemExpress |
| Purity            | ≥98% (as commercially available)                                         | MedchemExpress |
| Solubility        | Soluble in DMSO                                                          | MedchemExpress |
| Storage           | Stock solution can be stored at -80°C for 6 months or -20°C for 1 month. | MedchemExpress |

# Pharmacological Properties and Mechanism of Action

Calcium Channel Modulator-1 is an orally active calcium channel modulator.[4] As a dihydropyridine derivative, it is presumed to exert its effects by blocking L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

### **Signaling Pathway**

The proposed signaling pathway for Calcium Channel Modulator-1 is consistent with that of other dihydropyridine calcium channel blockers. By binding to the L-type calcium channels on vascular smooth muscle cells, it prevents the influx of extracellular calcium. This, in turn, reduces the formation of the calcium-calmodulin complex, leading to decreased activation of myosin light chain kinase (MLCK). The reduced phosphorylation of myosin light chains results in smooth muscle relaxation and vasodilation.





Proposed Signaling Pathway of Calcium Channel Modulator-1

Click to download full resolution via product page

Caption: Proposed mechanism of action for Calcium Channel Modulator-1.



### **Preclinical Data**

The available preclinical data for Calcium Channel Modulator-1 demonstrates its activity in both in vitro and in vivo models of cardiovascular function.

Table 2: In Vitro Activity of Calcium Channel Modulator-1

| Assay              | Endpoint | Value  | Reference |
|--------------------|----------|--------|-----------|
| Aortic Contraction | IC50     | 0.8 μΜ | [4]       |

Table 3: In Vivo Activity of Calcium Channel Modulator-1

| Animal Model                                 | Administration | Dosage        | Effect                                                                        | Reference |
|----------------------------------------------|----------------|---------------|-------------------------------------------------------------------------------|-----------|
| Spontaneously<br>Hypertensive<br>Rats        | Oral           | 20 mg/kg      | 35-37%<br>decrease in<br>systolic blood<br>pressure                           | [4]       |
| Anesthetized Spontaneously Hypertensive Rats | Intravenous    | Not specified | Decrease in blood pressure (more pronounced and long-lasting than nifedipine) | [1]       |

## **Experimental Protocols**

Detailed experimental protocols for Calcium Channel Modulator-1 are primarily described in the 1992 publication by Sunkel CE, et al. in the Journal of Medicinal Chemistry.[4] As the full text of this foundational study is not widely available, the following sections describe generalized protocols for the key experiments cited.

### **In Vitro Aortic Contraction Assay**

This assay is used to determine the effect of a compound on vascular smooth muscle contraction.



### Methodology:

- Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adherent connective and adipose tissue, and cut into rings (2-4 mm in width).
- Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
- Contraction Induction: A contractile agent (e.g., potassium chloride or phenylephrine) is added to the bath to induce a stable contraction.
- Compound Addition: Cumulative concentrations of Calcium Channel Modulator-1 are added to the bath, and the relaxation response is recorded.
- Data Analysis: The inhibitory concentration 50% (IC₅₀) is calculated from the concentrationresponse curve.





Click to download full resolution via product page

Caption: Generalized workflow for the in vitro aortic ring contraction assay.



# In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is used to assess the blood pressure-lowering effects of a compound in a genetically hypertensive animal model.

#### Methodology:

- Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
- Blood Pressure Measurement: Baseline systolic blood pressure is measured using a noninvasive tail-cuff method.
- Compound Administration: Calcium Channel Modulator-1 is administered orally (e.g., by gavage) at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.
- Post-Dose Monitoring: Blood pressure is measured at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.
- Data Analysis: The percentage decrease in systolic blood pressure from baseline is calculated and compared to the vehicle control group.

### **Research Gaps and Future Directions**

While Calcium Channel Modulator-1 has demonstrated potential as a cardiovascular agent, there are several areas where further research is needed:

- Mechanism of Action: A more detailed characterization of its interaction with different subtypes of calcium channels is required.
- Selectivity: Its selectivity for vascular versus cardiac calcium channels should be further investigated.
- Pharmacokinetics: A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is needed.
- Toxicology: In-depth toxicology studies are necessary to assess its safety profile.



 Therapeutic Potential: Further studies are warranted to explore its potential in treating various cardiovascular diseases beyond hypertension.

### Conclusion

Calcium Channel Modulator-1 (CAS 136941-70-3) is a dihydropyridine derivative with potent calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure. The existing data supports its potential as a cardiovascular therapeutic agent. However, further research is essential to fully elucidate its pharmacological profile and therapeutic utility. This technical guide serves as a foundational resource for scientists and researchers interested in exploring this compound further.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Calcium channel-modulator-1 [chembk.com]
- 2. Calcium channel-modulator-1 (136941-70-3) for sale [vulcanchem.com]
- 3. Metabolism | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Calcium Channel Modulator-1 (CAS 136941-70-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663191#calcium-channel-modulator-1-cas-136941-70-3-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com